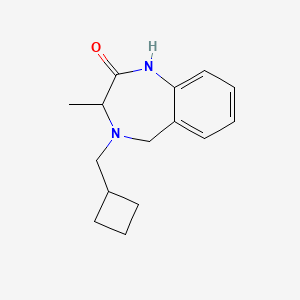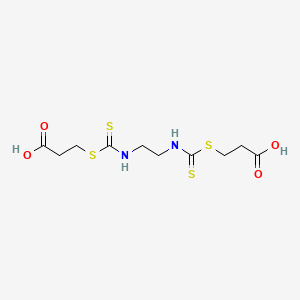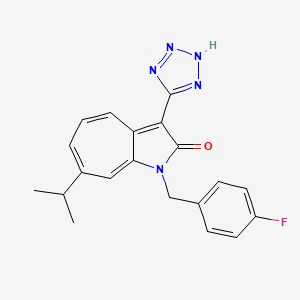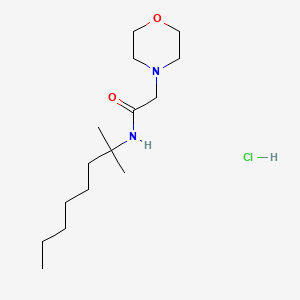
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride is a chemical compound with the molecular formula C15H31ClN2O2. It is known for its unique structure, which includes a morpholine ring and a dimethylheptyl side chain. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylheptylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and the specific targets involved.
Comparaison Avec Des Composés Similaires
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride can be compared with other similar compounds such as:
- 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- 4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride
These compounds share structural similarities but differ in the length and branching of their side chains
Propriétés
Numéro CAS |
109645-87-6 |
|---|---|
Formule moléculaire |
C15H31ClN2O2 |
Poids moléculaire |
306.87 g/mol |
Nom IUPAC |
N-(2-methyloctan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H30N2O2.ClH/c1-4-5-6-7-8-15(2,3)16-14(18)13-17-9-11-19-12-10-17;/h4-13H2,1-3H3,(H,16,18);1H |
Clé InChI |
GCWJZQIACAGETN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


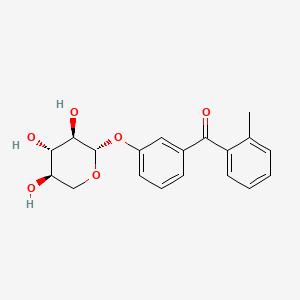

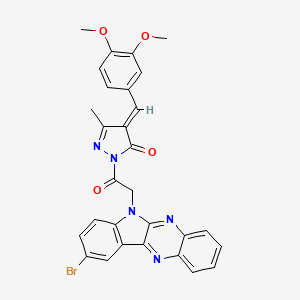
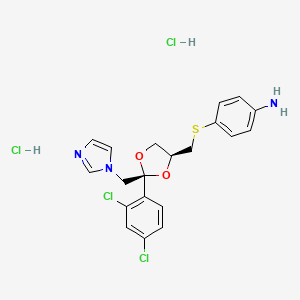

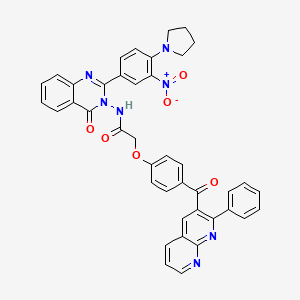
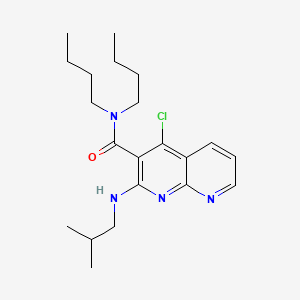
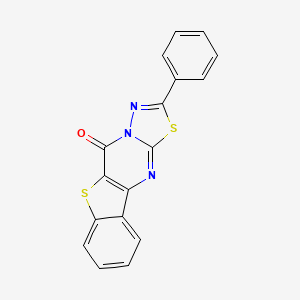
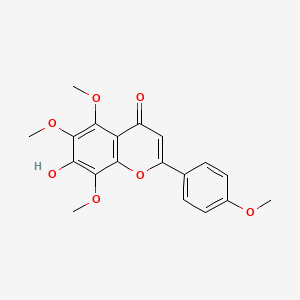
![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)
